molecular formula C13H10F3NO3 B1301787 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 26893-12-9

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1301787
CAS RN: 26893-12-9
M. Wt: 285.22 g/mol
InChI Key: SPGPSFWOMJQSDF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives have been extensively studied due to their potential therapeutic properties, including antiallergy, antibacterial, and antiviral activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the construction of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with oral antiallergy activity, was achieved through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, indicating the versatility of quinoline synthesis strategies . Similarly, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was performed using visible-light-induced radical bromination, showcasing the use of photochemical methods in the synthesis of quinoline derivatives . These examples demonstrate the variety of synthetic approaches that can be applied to quinoline derivatives, which may be relevant for the synthesis of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups to modulate the compound's properties. For example, the introduction of a trifluoromethyl group, as seen in the target compound, can significantly affect the molecule's electronic properties and metabolic stability. The synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate demonstrates the incorporation of halogen atoms and other substituents into the quinoline ring, which is a common practice to enhance the biological activity of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application. For instance, the Vilsmeier-Haack reaction was used to synthesize 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, highlighting the reactivity of the quinoline nucleus towards electrophilic reagents . Additionally, the reaction of quinoline esters with hydroxylamine hydrochloride has been shown to result in a range of products, demonstrating the diverse reactivity of these compounds . These reactions are indicative of the chemical versatility of quinoline derivatives, which is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents such as ethyl, hydroxyl, and trifluoromethyl groups can affect the compound's solubility, stability, and reactivity. For example, the presence of ester groups in quinoline derivatives has been associated with improved oral activity, as seen in the case of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate . The synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the new tricyclic quinolone, prulifloxacin, illustrates the importance of fluorine atoms in enhancing the antibacterial activity of quinoline derivatives . These properties are critical for the application of quinoline derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that these compounds are used in the formulation of pesticides and pharmaceuticals .
  • Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Anticancer Agent

  • Application Summary: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
  • Methods of Application: The compound was tested in vitro on various cancer cell lines .
  • Results or Outcomes: The compound showed moderate cytotoxic activity against some cancer cell lines, suggesting potential as an anticancer agent .

3. TRPV1 Antagonist

  • Application Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be prepared as a TRPV1 antagonist for therapy .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of pharmaceuticals .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

4. Antimicrobial Agent

  • Application Summary: Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be used as a potent antimicrobial agent .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of antimicrobial pharmaceuticals .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

5. Preparation of Novel Rare Earth Complexes

  • Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of these complexes .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

6. Heterocyclic Building Block

  • Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, a heterocyclic building block, is a quinoline derivative. These derivatives have antiseptic, antipyretic and antiperiodic action and possess various pharmacological applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of various pharmaceuticals .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

7. Antimicrobial Agent

  • Application Summary: Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be used as a potent antimicrobial agent .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of antimicrobial pharmaceuticals .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

8. Preparation of Novel Rare Earth Complexes

  • Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of these complexes .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

9. Heterocyclic Building Block

  • Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, a heterocyclic building block, is a quinoline derivative. These derivatives have antiseptic, antipyretic and antiperiodic action and possess various pharmacological applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of various pharmaceuticals .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPSFWOMJQSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371907
Record name Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

71083-01-7, 26893-12-9
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com
TD White, CA Alt, KP Cole, JMC Groh… - … Process Research & …, 2014 - ACS Publications
An intramolecular thermal cyclization protocol was developed in a flow reactor to take advantage of the high pressures and temperatures that are easily obtained in small scale …
Number of citations: 30 pubs.acs.org

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